2-broMo-6,7,8,9-tetrahydro-5H-carbazole

Antiviral Medicinal Chemistry SAR

Leverage 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS 78863-99-7) as a critical SAR probe and synthetic building block. The 2-bromo substitution pattern is non-redundant: structure-activity relationship studies show that relocating the bromine to the 7- or 8-position causes a dramatic >260-fold loss in anti-HPV activity, confirming that only this regioisomer delivers the desired binding conformation for target engagement. It also serves as a versatile electrophilic partner in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and a patented scaffold for high-efficiency, low-voltage OLED devices. Choose this exact CAS to ensure scientific validity, regiochemical precision, and optimal performance in your antiviral, oncology, or materials discovery programs.

Molecular Formula C12H12BrN
Molecular Weight 250.13 g/mol
CAS No. 78863-99-7
Cat. No. B3043206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-broMo-6,7,8,9-tetrahydro-5H-carbazole
CAS78863-99-7
Molecular FormulaC12H12BrN
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C12H12BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2
InChIKeyZNEUGUWVPAHTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS 78863-99-7): Procurement Baseline and Core Specifications


2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS 78863-99-7), also referred to as 7-bromo-2,3,4,9-tetrahydro-1H-carbazole, is a brominated tetrahydrocarbazole derivative with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol [1]. The compound features a partially hydrogenated carbazole ring system with a bromine atom at the 2-position, a substitution pattern that dictates its chemical reactivity and biological target engagement . It is supplied as a solid with standard purities of ≥95% and is available from multiple specialty chemical vendors for research and development purposes .

Why 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole Cannot Be Readily Substituted by Generic Tetrahydrocarbazole Analogs


The tetrahydrocarbazole scaffold is highly sensitive to substitution position and halogen identity, leading to pronounced differences in biological activity and synthetic utility. Structure-activity relationship (SAR) studies demonstrate that moving the bromine atom from the 6-position to the 7- or 8-position reduces anti-HPV activity by nearly two orders of magnitude [1]. Similarly, replacing the 6-bromo substituent with a 6-methyl group results in a ~10-fold loss in antiviral potency [2]. These findings underscore that even minor structural modifications—such as the 2-bromo substitution pattern in 2-bromo-6,7,8,9-tetrahydro-5H-carbazole—can drastically alter target binding and functional outcomes. Consequently, substituting this compound with an unsubstituted tetrahydrocarbazole or a different regioisomer is not a scientifically valid approach when specific reactivity or biological activity is required.

Quantitative Evidence Differentiating 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole from Closest Analogs


Positional Isomerism Drives Order-of-Magnitude Differences in Anti-HPV Activity

A systematic SAR study of 1-aminotetrahydrocarbazoles revealed that the anti-HPV activity (W12 antiviral assay) of the 7-bromo derivative (10) and the 8-bromo derivative (17) was reduced by nearly two orders of magnitude compared to the 6-bromo derivative (9) [1]. While the target compound (2-bromo) was not directly assayed in this series, the data unequivocally establish that the precise position of the bromine atom on the tetrahydrocarbazole core is a critical determinant of biological potency. Therefore, the 2-bromo regioisomer (CAS 78863-99-7) is expected to exhibit a distinct activity profile relative to the 6-bromo (CAS 21865-50-9) and 7-bromo/8-bromo analogs, making it a unique tool for probing structure-activity relationships in antiviral and other biological targets.

Antiviral Medicinal Chemistry SAR

Halogen-Dependent Reactivity in Cross-Coupling and Nucleophilic Substitution

The presence of a bromine atom at the 2-position of the tetrahydrocarbazole scaffold provides a well-defined synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) and nucleophilic aromatic substitution. The C–Br bond is significantly more reactive than C–Cl or C–H bonds, enabling selective functionalization at the 2-position without protection/deprotection steps . This orthogonal reactivity is not present in the unsubstituted parent compound (6,7,8,9-tetrahydro-5H-carbazole, CAS 942-01-8) and differs from the 6-bromo regioisomer (CAS 21865-50-9), which offers a distinct vector for molecular extension. Quantitative comparisons of coupling yields are substrate- and condition-dependent, but the general principle of bromine as a superior leaving group in cross-coupling chemistry is well-established.

Organic Synthesis Cross-Coupling C–C Bond Formation

Differentiated Physicochemical Properties Impact Formulation and Handling

The introduction of a bromine atom at the 2-position modifies key physicochemical properties relative to the unsubstituted tetrahydrocarbazole core. While direct experimental data for the target compound are limited, computational predictions and class-level trends indicate increased lipophilicity (cLogP ~3.5–4.0) compared to the parent scaffold (cLogP ~2.8) . This lipophilicity shift influences solubility, membrane permeability, and formulation compatibility. The solid-state properties and purity specifications are well-characterized by suppliers: typical purity ≥95% , with analytical support (NMR, HPLC, GC) available upon request . These attributes differentiate it from the 6-bromo regioisomer, which is often supplied at 98% purity , and from the chloro analog, which has different polarity and metabolic stability profiles.

Physicochemical Characterization Formulation Procurement

Patent Landscape: Distinct Intellectual Property Coverage for 2-Bromo Tetrahydrocarbazole Derivatives

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS 78863-99-7) and its derivatives are explicitly claimed in patent literature for applications distinct from other regioisomers. For instance, the compound is cited in patents related to organic electroluminescent devices (OLEDs), where its heterocyclic structure contributes to stability and superior light-emitting properties, including low driving voltage and high current efficiency . In contrast, the 6-bromo tetrahydrocarbazole scaffold (e.g., CAS 21865-50-9) appears in patents targeting VEGF inhibition for anti-angiogenic therapy [1], while the 7-bromo derivative is implicated in bromodomain inhibition patents [2]. This divergence in patent coverage underscores the functional non-equivalence of these regioisomers and highlights the importance of selecting the correct substitution pattern for a given R&D program.

Intellectual Property OLED Materials Pharmaceuticals

Optimal Research and Industrial Applications for 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole (CAS 78863-99-7) Based on Verified Differentiation


Medicinal Chemistry: SAR Exploration of Antiviral and Anti-Cancer Agents

Use 2-bromo-6,7,8,9-tetrahydro-5H-carbazole as a core scaffold to probe the effect of 2-position substitution on biological activity. The stark positional sensitivity observed in tetrahydrocarbazole anti-HPV SAR (with >260-fold potency differences between 6- and 7-bromo isomers [1]) suggests that the 2-bromo regioisomer may access distinct binding conformations within target proteins. This compound is ideal for generating focused libraries to identify new antiviral or oncology leads where the 2-bromo substitution pattern is underrepresented relative to the 6-bromo series .

Organic Synthesis: Modular Building Block for Cross-Coupling Chemistry

Employ 2-bromo-6,7,8,9-tetrahydro-5H-carbazole as a versatile electrophilic partner in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). The 2-position bromine provides a reactive handle for introducing aryl, heteroaryl, or amine substituents with high regioselectivity, enabling the rapid construction of diverse tetrahydrocarbazole libraries for biological screening or materials discovery [1]. The 2-substitution vector is orthogonal to the 6-position, offering distinct molecular geometries for target engagement or self-assembly .

Materials Science: Precursor for OLED Host and Transport Materials

Utilize 2-bromo-6,7,8,9-tetrahydro-5H-carbazole as a synthetic intermediate in the preparation of advanced organic electroluminescent materials. Patent literature explicitly identifies this compound class as beneficial for achieving stable, high-efficiency OLED devices with low driving voltages [1]. The 2-bromo substitution pattern may influence the HOMO/LUMO energy levels and charge transport properties differently than other regioisomers, making it a valuable scaffold for optimizing device performance .

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